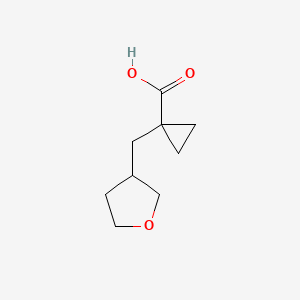
5-(Hydrazinylmethyl)-3-methoxyisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3-methoxy-1,2-oxazole.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its hydrazine group, which can interact with biological molecules. It may be explored for its potential as an anticancer or antimicrobial agent.
Industry: In material science, 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 5-(Hydrazinylmethyl)-2-methylpyridine
- 4-(Hydrazinylmethyl)benzonitrile hydrochloride
- Hydrazine-coupled pyrazole derivatives
Comparison: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an oxazole ring and a hydrazine groupFor instance, while hydrazine-coupled pyrazole derivatives are known for their antimalarial activities , the oxazole ring in 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole offers additional chemical versatility and potential for diverse applications.
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-2-4(3-7-6)10-8-5/h2,7H,3,6H2,1H3 |
InChI Key |
QOEWOUMZLMHUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


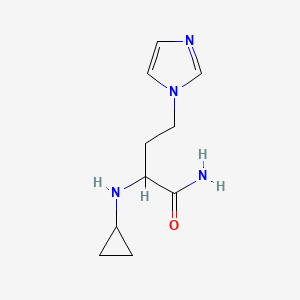
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
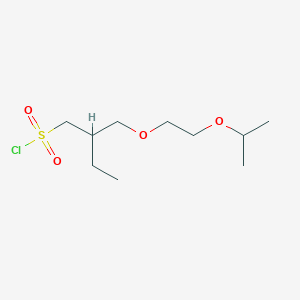
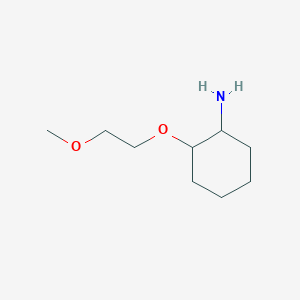
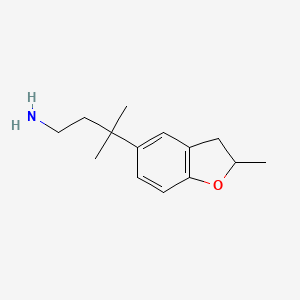
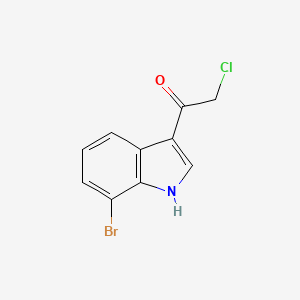


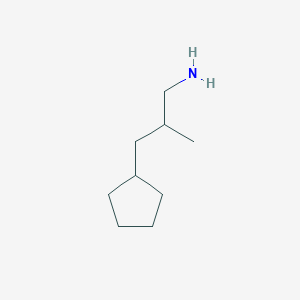
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)

